molecular formula C12H25O3P B8358374 Diethyl oct-1-EN-1-ylphosphonate CAS No. 86789-64-2

Diethyl oct-1-EN-1-ylphosphonate

Cat. No. B8358374
CAS RN: 86789-64-2
M. Wt: 248.30 g/mol
InChI Key: SFIPUAGMBWDDPI-UHFFFAOYSA-N
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Patent
US06111127

Procedure details

Example 8 was repeated in the same manner as described except that the amount of each of palladium acetate and 1,3-bis(diphenylphosphino)propane was reduced to 1/10 and that the reaction was performed at 100° C. for 36 hours. The proton NMR analysis of the resulting reaction mixture revealed that an isomeric mixture of (a) dimethyl 1-octen-2-yl-phosphonate and (b) dimethyl 1-octen-1-yl-phosphonate was obtained with a yield of 100% and that the weight ratio of the former phosphonate (a) to the latter phosphonate (b) was 98:2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethyl 1-octen-2-yl-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:30]=[C:31]([P:38](=[O:45])([O:42][CH2:43][CH3:44])[O:39][CH2:40][CH3:41])[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:30]=[C:31]([P:38](=[O:45])([O:42][CH2:43][CH3:44])[O:39][CH2:40][CH3:41])[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].[CH:31]([P:38](=[O:45])([O:39][CH2:40][CH3:41])[O:42][CH2:43][CH3:44])=[CH:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
dimethyl 1-octen-2-yl-phosphonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(CCCCCC)P(OCC)(OCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The proton NMR analysis of the resulting reaction mixture

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C=C(CCCCCC)P(OCC)(OCC)=O
Name
Type
product
Smiles
C(=CCCCCCC)P(OCC)(OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.